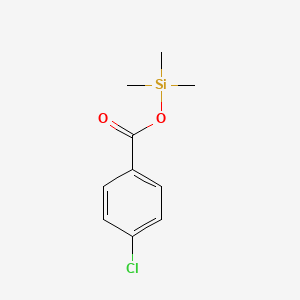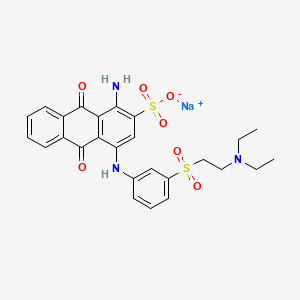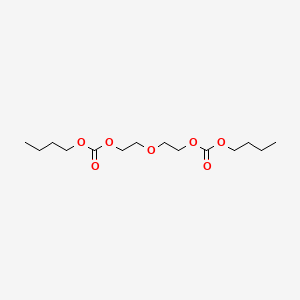
Butyl diglycol carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylene glycol bis(butyl carbonate) is an organic compound with the chemical formula C14H26O7. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its stability and versatility, making it a valuable component in many chemical processes.
Vorbereitungsmethoden
Diethylene glycol bis(butyl carbonate) can be synthesized through several methods. One common method involves the reaction of diethylene glycol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields diethylene glycol bis(butyl carbonate) as the main product . Another method involves the transesterification of diethylene glycol with butyl carbonate under acidic or basic conditions . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Diethylene glycol bis(butyl carbonate) undergoes various chemical reactions, including:
Transesterification: This compound can react with other alcohols in the presence of a catalyst to form different esters.
Common reagents used in these reactions include acids, bases, and various catalysts such as metal oxides and enzymes. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethylene glycol bis(butyl carbonate) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which diethylene glycol bis(butyl carbonate) exerts its effects depends on its application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to modulate biological processes . The specific pathways involved depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Diethylene glycol bis(butyl carbonate) can be compared with other similar compounds such as:
Diethylene glycol: A simpler glycol with similar solvent properties but lacking the carbonate groups.
Ethylene glycol bis(butyl carbonate): A related compound with slightly different chemical properties due to the presence of ethylene glycol instead of diethylene glycol.
Triethylene glycol bis(butyl carbonate): A more complex glycol with additional ethylene glycol units, offering different physical and chemical properties.
Diethylene glycol bis(butyl carbonate) is unique due to its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
73454-84-9 |
|---|---|
Molekularformel |
C14H26O7 |
Molekulargewicht |
306.35 g/mol |
IUPAC-Name |
2-(2-butoxycarbonyloxyethoxy)ethyl butyl carbonate |
InChI |
InChI=1S/C14H26O7/c1-3-5-7-18-13(15)20-11-9-17-10-12-21-14(16)19-8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
WSMYBZZUAFRRBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)OCCOCCOC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


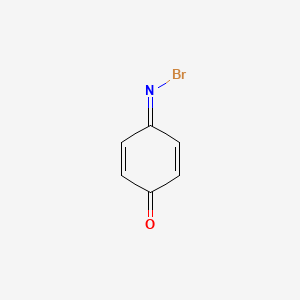


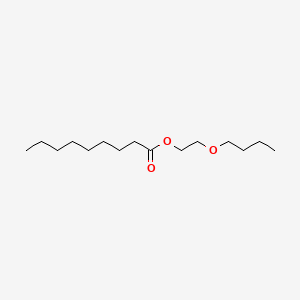


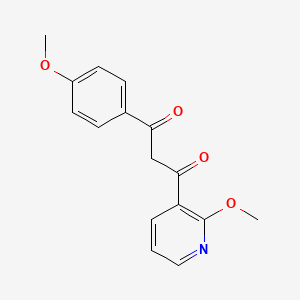



![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)

